2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide
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Overview
Description
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide, also known as DTTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields. DTTP is a triazole-based compound that has been synthesized using different methods.
Mechanism of Action
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide is known to interact with specific enzymes and receptors, leading to inhibition or activation of their activity. The exact mechanism of action of 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide is still under investigation, but it is believed to involve the formation of covalent bonds between 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide and the target molecule.
Biochemical and physiological effects:
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has been shown to have various biochemical and physiological effects, depending on the target molecule and the concentration of 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide used. In some cases, 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has been shown to inhibit the activity of specific enzymes and receptors, leading to changes in cellular signaling pathways. In other cases, 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has been shown to activate specific enzymes and receptors, leading to changes in cellular metabolism.
Advantages and Limitations for Lab Experiments
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide also has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for the study of 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide, including the investigation of its potential as a drug candidate, the synthesis of novel materials using 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide as a building block, and the study of its interaction with specific proteins and nucleic acids. Additionally, further research is needed to understand the mechanism of action of 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide and its potential toxicity.
Synthesis Methods
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide can be synthesized using different methods, including the reaction of 4-(1H-1,2,4-triazol-1-yl)aniline with 2,2-dimethylpropionyl chloride in the presence of a base. The reaction is carried out in a solvent such as tetrahydrofuran, and the resulting product is purified using chromatography techniques. Other methods of synthesizing 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide include the use of different starting materials and reaction conditions.
Scientific Research Applications
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has been studied for its potential application in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has been investigated as a potential drug candidate due to its ability to inhibit specific enzymes and receptors. In material science, 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has been studied for its potential application as a building block for the synthesis of novel materials such as polymers and dendrimers. In biochemistry, 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has been investigated for its ability to interact with proteins and nucleic acids.
properties
IUPAC Name |
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2,3)12(18)16-10-4-6-11(7-5-10)17-14-8-9-15-17/h4-9H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXVCPSLORFSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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